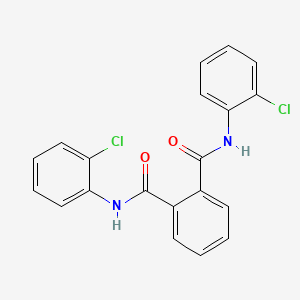
N1,N2-bis(2-chlorophenyl)benzene-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N2-bis(2-chlorophenyl)benzene-1,2-dicarboxamide is an organic compound characterized by the presence of two chlorophenyl groups attached to a benzene ring through amide linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-bis(2-chlorophenyl)benzene-1,2-dicarboxamide typically involves the reaction of benzene-1,2-dicarboxylic acid with 2-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is heated to reflux, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N1,N2-bis(2-chlorophenyl)benzene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N1,N2-bis(2-chlorophenyl)benzene-1,2-dicarboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of N1,N2-bis(2-chlorophenyl)benzene-1,2-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may modulate cellular processes through its binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N2-bis(4-chlorophenyl)benzene-1,2-dicarboxamide: Similar structure but with chlorine atoms at different positions.
N1,N2-bis(2-fluorophenyl)benzene-1,2-dicarboxamide: Fluorine atoms instead of chlorine.
N1,N2-bis(2-bromophenyl)benzene-1,2-dicarboxamide: Bromine atoms instead of chlorine.
Uniqueness
N1,N2-bis(2-chlorophenyl)benzene-1,2-dicarboxamide is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C20H14Cl2N2O2 |
|---|---|
Poids moléculaire |
385.2 g/mol |
Nom IUPAC |
1-N,2-N-bis(2-chlorophenyl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-15-9-3-5-11-17(15)23-19(25)13-7-1-2-8-14(13)20(26)24-18-12-6-4-10-16(18)22/h1-12H,(H,23,25)(H,24,26) |
Clé InChI |
HPYLAMYCKNPMSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12128570.png)
![1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydr oxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12128573.png)
![2-[(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12128578.png)

![3,4-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12128597.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B12128612.png)
![(5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128615.png)
}-N-(4-ethoxyphen yl)acetamide](/img/structure/B12128616.png)
![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128619.png)
![Ethyl 4-{5',10',12'-trioxo-4',8'-dithia-6',11'-diazaspiro[cyclohexane-1,2'-tricyclo[7.3.0.0^{3,7}]dodecan]-3'(7')-en-11'-yl}benzoate](/img/structure/B12128624.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12128627.png)
![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phen yl]acetamide](/img/structure/B12128630.png)

![2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12128639.png)
